BAY1125976 is a synthetic compound that acts as a selective inhibitor of the AKT (protein kinase B) signaling pathway, which is crucial in various cellular processes such as survival, proliferation, and metabolism. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in cancers characterized by aberrant activation of the phosphoinositide 3-kinase/AKT/mammalian target of rapamycin signaling pathway. Studies have shown that BAY1125976 exhibits significant antitumor activity in preclinical models of breast and prostate cancer, particularly those with mutations that activate AKT signaling .
BAY1125976 was developed as part of ongoing research into AKT inhibitors to combat cancer. It is classified under the category of small-molecule inhibitors targeting serine/threonine kinases, specifically designed to selectively inhibit the AKT isoforms while minimizing off-target effects. Its development is rooted in the need for more effective treatments for cancers associated with the dysregulation of the AKT signaling pathway .
The synthesis of BAY1125976 involves several key steps aimed at constructing its complex molecular structure. The compound's synthesis has been documented in various studies, emphasizing its multi-step process that typically includes:
BAY1125976 possesses a complex molecular structure characterized by a unique arrangement of functional groups that contribute to its inhibitory activity against AKT.
The three-dimensional conformation of BAY1125976 allows it to fit into the active site of AKT, facilitating effective inhibition through competitive binding .
BAY1125976 undergoes various chemical reactions during its interaction with biological systems:
The mechanism by which BAY1125976 exerts its antitumor effects involves:
BAY1125976 exhibits several notable physical and chemical properties:
BAY1125976 has significant potential applications in scientific research and clinical settings:
BAY1125976 (chemical name: 2-[4-(1-aminocyclobutyl)phenyl]-3-phenylimidazo[1,2-b]pyridazine-6-carboxamide) is a small-molecule inhibitor with a molecular weight of 383.45 g/mol (CAS: 1402608-02-9) [5] [8]. Its structure features three critical domains:
This spatial arrangement allows BAY1125976 to bind exclusively to the inactive conformation of AKT, preventing phosphorylation at Thr308 by PDK1 and locking the kinase in a closed state [3] [9]. Surface plasmon resonance (SPR) studies confirm a dissociation constant (KD) in the low-nanomolar range for full-length AKT1/2, while truncated isoforms lacking the PH domain show no binding [1] [10].
Table 1: Key Structural Features of BAY1125976 and Their Roles in Allosteric Inhibition
Structural Feature | Role in AKT Inhibition |
---|---|
Imidazo[1,2-b]pyridazine core | Binds kinase domain hinge region, anchoring the compound |
1-Aminocyclobutyl group | Engages the PH-kinase interface, inducing conformational change |
Phenyl ring at C3 position | Stabilizes hydrophobic interactions with the αC-helix |
Carboxamide moiety | Forms hydrogen bonds with catalytic residues (e.g., Lys179) |
The molecular formula C₂₃H₂₁N₅O corresponds to a planar, lipophilic structure (calculated LogP: 3.50) with moderate solubility in DMSO (11 mg/mL) but insolubility in water [5] [8]. Key physicochemical properties include:
Table 2: Physicochemical Properties of BAY1125976
Property | Value | Method/Reference |
---|---|---|
Molecular weight | 383.45 g/mol | [5] |
LogP | 3.50 | Computational prediction [8] |
TPSA | 99.3 Ų | [8] |
Solubility in DMSO | 11 mg/mL (28.68 mM) | Experimental [5] |
Rotatable bonds | 4 | [8] |
BAY1125976’s inhibitory potency is exquisitely sensitive to structural modifications, as demonstrated by systematic SAR studies:
The compound’s selectivity profile arises from its unique binding mode:
Table 3: Impact of Structural Modifications on BAY1125976’s AKT Inhibitory Activity
Modification Site | Structural Change | Effect on AKT1 IC50 | Rationale |
---|---|---|---|
1-Aminocyclobutyl group | Replacement with cyclohexyl | >500 nM | Steric clash in PH domain |
Carboxamide | N-methylation | Inactive | Loss of H-bond with hinge region |
Phenyl ring (C3 position) | Ortho-chlorination | 48 nM (5-fold reduction) | Disruption of hydrophobic pocket occupancy |
Imidazopyridazine core | Pyrazolo[1,5-a]pyrimidine | 120 nM | Altered hinge-binding geometry |
Computational approaches elucidate the structural basis of BAY1125976’s allosteric inhibition:
Notably, differential ATP sensitivity arises from BAY1125976’s non-competitive mechanism: IC50 values shift minimally from 5.2 nM (10 μM ATP) to 44 nM (2 mM ATP), whereas ATP-competitive inhibitors exhibit >100-fold reductions under high ATP [5] [10]. This property is critical for efficacy in cellular contexts with elevated ATP.
Table 4: Computational Analysis of BAY1125976-AKT1 Interaction Energetics
Computational Method | Key Finding | Biological Implication |
---|---|---|
Molecular dynamics (100 ns) | PH-kinase distance stabilized at 18.4 Å | Prevents transition to active conformation |
MM-GBSA binding energy | ΔGbind = -9.2 kcal/mol | High-affinity, non-competitive inhibition |
Hydrogen bond occupancy | 98% with Glu228, 85% with Lys179 | Explains sensitivity to carboxamide changes |
WaterMap™ analysis | Displacement of 3 high-energy water molecules | Contributes ~2 kcal/mol to binding energy |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2